2-Methoxy-4-vinylphenol is a naturally occurring phenolic compound, a class of chemicals characterized by an aromatic ring with a hydroxyl group attached. [] It is a key aroma compound found in various natural sources, including plants like Angelica sinensis, wheat beer, red cabbage, peanuts, and certain fungi. [, , , , ]
Antimicrobial: It demonstrates antifungal and antibacterial properties against various pathogens. [, , , , ]
Anti-inflammatory: It reduces inflammation by inhibiting enzymes involved in the inflammatory response. [, ]
Anticancer: It shows potential in inhibiting the growth of cancer cells. []
Flavor and Aroma: It contributes significantly to the characteristic aroma profiles of food and beverages. [, , , , , ]
Synthesis Analysis
Decarboxylation of Ferulic Acid: This is a common method employed during wheat beer brewing and involves the enzymatic decarboxylation of ferulic acid by yeast strains. []
Thermal Treatment: Heat can also induce decarboxylation of ferulic acid, leading to the formation of 2-Methoxy-4-vinylphenol. []
Chemical Synthesis: Poly(2-Methoxy-4-vinylphenol) and its copolymers can be synthesized by radical polymerization using initiators like Vazo-64 or tributylborane. []
Demethylation: Poly(3,4-dihydroxystyrene) can be obtained by demethylation of poly(2-Methoxy-4-vinylphenol) using reagents like HBr or trimethylsilyl iodide. []
Mechanism of Action
Antioxidant Activity: It acts as a free radical scavenger, neutralizing harmful free radicals and preventing oxidative damage. [, , ]
Antimicrobial Activity: It potentially disrupts bacterial cell wall synthesis by interacting with enzymes like DNA gyrase and lipoprotein. []
Anti-inflammatory Activity: It inhibits the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) by promoting heme oxygenase-1 (HO-1) expression through activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway. []
Applications
Food Science and Technology:
Flavoring Agent: It contributes to the characteristic clove-like aroma of wheat beer, roasted peanuts, and other food products. [, , ]
Natural Preservative: Its antimicrobial properties make it a potential natural preservative for extending the shelf life of food products like beef meat. []
Cosmetics and Personal Care:
Whitening Agent: It exhibits tyrosinase inhibiting activity, suggesting potential as a skin-whitening agent in cosmetics. [, ]
Agriculture and Environmental Science:
Biocontrol Agent: Fungi producing 2-Methoxy-4-vinylphenol can be utilized for biocontrol against plant pathogens like Fusarium oxysporum f. sp. cubense. []
Chemical Industry:
Monomer for Polymer Synthesis: It serves as a platform for preparing functional monomers for thermoplastic and thermoset polymers. []
Pharmaceutical Research:
Anti-inflammatory Agent: Its ability to reduce inflammation makes it a potential candidate for developing anti-inflammatory drugs. [, ]
Antidiabetic Agent: Research suggests it could act as a PPAR-γ agonist, potentially contributing to antidiabetic effects. []
Related Compounds
4-Vinylphenol
Compound Description: 4-Vinylphenol is an aroma compound with a smoky, leather-like odor. It is found in wheat beer along with 2-methoxy-4-vinylphenol. []
Relevance: 4-Vinylphenol is structurally similar to 2-methoxy-4-vinylphenol, differing only by the absence of the methoxy group at the ortho position on the aromatic ring. Both compounds contribute significantly to the characteristic aroma of wheat beer, with 4-vinylphenol contributing smoky and leather-like notes. []
Eugenol
Compound Description: Eugenol is an aromatic compound found in various plant species, including Lamiaceae species. It is glycosidically bound in these plants, suggesting a potential role in lignin formation. []
Styrene
Compound Description: Styrene is a volatile aromatic compound that is toxicologically relevant and considered undesirable in wheat beer. It shares a similar formation pathway with 2-methoxy-4-vinylphenol and 4-vinylphenol during the brewing process. []
Relevance: Styrene possesses a similar structure to 2-methoxy-4-vinylphenol, lacking the hydroxyl and methoxy substituents on the aromatic ring. Their shared formation pathway during wheat beer brewing, derived from respective phenolic acid precursors, highlights their close relationship. []
2-Methoxy-5-vinylphenol
Compound Description: 2-Methoxy-5-vinylphenol is a coffee odorant with an intense smoky odor. It significantly increases during the storage of raw coffee beans, contributing to a pronounced smoky, clove-like odor quality. [, ]
(E)-β-damascenone
Compound Description: (E)-β-damascenone is an aroma compound with a cooked apple-like odor found in both wheat beer and raw coffee beans. Its concentration significantly increases during the storage of raw coffee beans. [, ]
Relevance: While not structurally related to 2-methoxy-4-vinylphenol, (E)-β-damascenone is relevant due to its co-occurrence and significant increase alongside 2-methoxy-4-vinylphenol during the storage of raw coffee beans. This suggests potential interactions or shared formation pathways impacting the final aroma profile. [, ]
Methyl 2-methylbutanoate and Methyl 3-methylbutanoate
Compound Description: These compounds are methyl esters responsible for the fruity aroma in raw coffee beans. Their concentration, particularly that of methyl 2-methylbutanoate, significantly increases during storage. [, ]
Relevance: Although structurally unrelated to 2-methoxy-4-vinylphenol, these compounds are relevant because their concentrations increase alongside 2-methoxy-4-vinylphenol during coffee bean storage. This simultaneous increase contributes to the overall change in the aroma profile of stored coffee. [, ]
3,4-Dimethoxystyrol
Compound Description: 3,4-Dimethoxystyrol is a volatile organic compound (VOC) produced by the endophytic fungi Sarocladium brachiariae HND5. It exhibits antifungal activity against Fusarium oxysporum f. sp. cubense (FOC), causing damage to plasma membranes and inducing cell death. []
Relevance: 3,4-Dimethoxystyrol is structurally similar to 2-methoxy-4-vinylphenol, sharing the styrol (vinylbenzene) core structure. The presence of two methoxy groups in 3,4-dimethoxystyrol, compared to one in 2-methoxy-4-vinylphenol, highlights a minor structural difference. Both compounds demonstrate biological activity, with 2-methoxy-4-vinylphenol implicated in various activities and 3,4-dimethoxystyrol exhibiting antifungal properties. []
Caryophyllene
Compound Description: Caryophyllene is a volatile organic compound produced by the endophytic fungi Sarocladium brachiariae HND5. It exhibits antifungal activity against Fusarium oxysporum f. sp. cubense (FOC) by inducing the accumulation of reactive oxygen species (ROS) in FOC hyphae. []
Relevance: While structurally dissimilar to 2-methoxy-4-vinylphenol, caryophyllene is relevant as they are both identified as volatile components with antifungal properties. []
Aniline
Compound Description: Aniline is an aromatic amine found in extracts of Coptis chinensis. It exhibits significant insecticidal activity against Myzus persicae (Sulzer). []
Relevance: Although structurally distinct from 2-methoxy-4-vinylphenol, aniline is included due to its co-occurrence in Coptis chinensis extracts and notable insecticidal activity. [] This highlights the potential for both compounds to contribute to the plant's bioactivity.
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